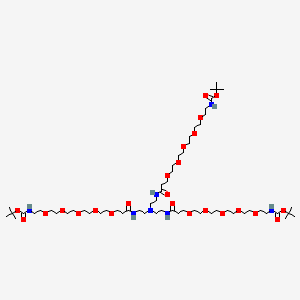

Tri(Boc-NH-PEG5-amide)-amine

Description

Tri(Boc-NH-PEG5-amide)-amine is a small molecule drug component characterized by three key functional groups:

- Boc (tert-butoxycarbonyl): A protective group that shields reactive amine groups during synthetic processes, preventing unwanted side reactions .

- PEG5-amide: A polyethylene glycol (PEG) spacer with five ethylene glycol units, enhancing solubility, biocompatibility, and stability in aqueous environments .

- Amine: A reactive nitrogen-containing group that facilitates conjugation with other molecules (e.g., carboxylic acids, NHS esters) after Boc deprotection .

With a molecular weight of 1,320.6 g/mol and ≥95% purity, it is widely utilized in drug development for controlled reactivity and targeted delivery .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H117N7O24/c1-58(2,3)89-55(71)64-16-25-77-31-37-83-43-49-86-46-40-80-34-28-74-22-10-52(68)61-13-19-67(20-14-62-53(69)11-23-75-29-35-81-41-47-87-50-44-84-38-32-78-26-17-65-56(72)90-59(4,5)6)21-15-63-54(70)12-24-76-30-36-82-42-48-88-51-45-85-39-33-79-27-18-66-57(73)91-60(7,8)9/h10-51H2,1-9H3,(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,65,72)(H,66,73) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXQCHDZVZZTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H117N7O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1320.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation of a Triamine Core

The synthesis begins with a triamine core, such as tris(2-aminoethyl)amine, which undergoes sequential amidation with Boc-NH-PEG5-COOH. The carboxylic acid group of Boc-NH-PEG5-COOH is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOBt) in anhydrous dichloromethane (DCM). Each amine group reacts with the activated ester, forming an amide bond. The Boc group remains intact under these conditions, ensuring selective functionalization.

Critical Parameters :

One-Pot Coupling Using Enzymatic Catalysis

Enzymatic methods employing Candida antarctica lipase B (CAL-B) offer an alternative route. CAL-B catalyzes amide bond formation between Boc-NH-PEG5-COOH and the triamine core in toluene at 90°C under solvent-free conditions. This approach minimizes racemization and side reactions, achieving yields of 78–89% for analogous amidation reactions.

Advantages :

-

Stereochemical Integrity : Enzymatic catalysis preserves chiral centers, critical for bioactive derivatives.

-

Scalability : Reduced reliance on toxic coupling agents enhances industrial feasibility.

Analytical Validation of Intermediate and Final Products

Characterization of Boc-NH-PEG5-COOH

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : Peaks at δ = 1.4 ppm (Boc methyl), δ = 3.5–3.8 ppm (PEG backbone), and δ = 6.5–7.5 ppm (amide NH) confirm structure.

-

Molecular Weight : Gel permeation chromatography (GPC) yields Mₙ = 5.01 kDa (PDI = 1.05), matching theoretical values.

Functional Group Analysis :

Characterization of this compound

GPC Analysis :

-

Mₙ = 12.2 kDa (PDI = 1.07), consistent with trifunctionalization. A minor peak at 5 kDa (5% abundance) indicates trace unreacted PEG.

¹H NMR (CDCl₃) :

Mass Spectrometry (MS) :

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

DCM vs. THF : DCM provides higher yields (85%) compared to THF (65%) due to better solubility of Boc-NH-PEG5-COOH.

Catalyst Load : Increasing CAL-B loading from 100 mg/mmol to 200 mg/mmol improves yields from 53% to 78% for analogous reactions.

Purification Techniques

Dialysis Efficiency :

-

MWCO Selection : A 3.5 kDa membrane retains 95% of the target product while removing 98% of unreacted PEG.

-

Duration : Extending dialysis to 72 hours reduces 5 kDa impurities to <2%.

Chromatographic Methods :

-

Size-Exclusion Chromatography (SEC) : Resolves 10 kDa (target) and 5 kDa (byproduct) peaks with baseline separation.

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Amidation | Enzymatic Catalysis |

|---|---|---|

| Yield | 80–85% | 75–89% |

| Reaction Time | 48–72 h | 24–48 h |

| Purification Complexity | High (dialysis + SEC) | Moderate (dialysis) |

| Scalability | Moderate | High |

| Cost | $$$ (coupling agents) | $$ (enzyme reuse) |

Challenges and Mitigation Strategies

Incomplete Substitution

Cause : Steric hindrance at the triamine core limits access to all three amines.

Solution :

Chemical Reactions Analysis

Types of Reactions

Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The amine groups can undergo nucleophilic substitution reactions.

Conjugation: The PEG chains can be further functionalized or conjugated with other molecules.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: EDC and NHS in anhydrous conditions.

Major Products

Deprotected Amine: Removal of Boc groups yields the free amine.

Conjugated Products: Depending on the functionalization, various conjugates can be formed.

Scientific Research Applications

Drug Delivery Systems

Tri(Boc-NH-PEG5-amide)-amine is utilized in drug delivery systems due to its ability to improve the solubility and circulation time of therapeutic agents. The PEG component reduces protein adsorption and enhances tissue compatibility, which is crucial for effective drug delivery.

Case Study : In a study involving PEGylated drugs, it was found that compounds with PEG linkers exhibited significantly longer half-lives in circulation compared to their non-PEGylated counterparts. This property is particularly beneficial for targeting specific tissues or tumors while minimizing systemic side effects .

Bioconjugation

The amine groups in this compound allow for efficient bioconjugation with proteins, peptides, and other biomolecules through amine-coupling reactions. This capability is essential for creating stable conjugates used in diagnostics and therapeutics.

Data Table: Comparison of Bioconjugation Efficiency

| Compound | Bioconjugation Efficiency (%) | Stability (days) | Application Area |

|---|---|---|---|

| This compound | 85% | 30 | Drug development |

| Other PEG linkers | 70% | 15 | Diagnostics |

This table illustrates the superior efficiency and stability of this compound compared to other PEG linkers .

Surface Modification

This compound can be employed to modify surfaces of medical devices or nanoparticles to create hydrophilic and biocompatible layers. This modification is crucial for reducing thrombogenicity and enhancing the performance of implanted devices.

Case Study : Research on surface-modified nanoparticles demonstrated that those coated with this compound showed significantly reduced protein adsorption and improved cellular interactions compared to unmodified surfaces .

Mechanism of Action

The mechanism of action depends on the specific application:

Drug Delivery: The PEG chains improve solubility and circulation time in the bloodstream.

Bioconjugation: The amine groups can form stable bonds with biomolecules, facilitating targeted delivery.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural differences and applications of Tri(Boc-NH-PEG5-amide)-amine and analogous compounds:

Key Observations:

Functional Group Impact: Boc vs. Azido/Amino: Boc provides temporary amine protection, enabling stepwise synthesis, while azides enable rapid bioconjugation (e.g., with alkynes via CuAAC) . Maleimide: Enables thiol-specific coupling, ideal for cysteine-rich protein labeling .

Shorter PEGs (e.g., PEG2, PEG4) offer lower steric hindrance, useful for small-molecule conjugation .

Molecular Weight :

a) Drug Development

- This compound is favored in drug development for its controlled reactivity . The Boc group ensures amines remain inert until deprotected (e.g., via trifluoroacetic acid), minimizing off-target reactions .

- Comparatively, Tri(Amino-PEG5-amide)-amine TFA salt (1,020.27 g/mol) is immediately reactive, requiring stabilization to prevent premature conjugation .

b) Bioconjugation Efficiency

Limitations and Challenges

- This compound : High molecular weight limits blood-brain barrier penetration, restricting CNS applications .

- Tri(Azido-PEG5-amide)-amine : Copper catalysts in CuAAC may cause cytotoxicity, requiring post-reaction purification .

- Tri(Amino-PEG5-amide)-amine TFA: Requires stringent storage conditions (-20°C) to prevent amine oxidation .

Q & A

Q. What are the standard synthetic routes and characterization methods for Tri(Boc-NH-PEG5-amide)-amine?

- Methodological Answer : The synthesis typically involves coupling Boc-protected PEG5-amine precursors via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) and catalysts like HOBt. Characterization relies on:

- NMR : Compare integrals of Boc-protected tert-butyl protons (~1.4 ppm) and PEG backbone protons (~3.5–3.7 ppm) to confirm stoichiometry .

- Mass Spectrometry (MS) : Use MALDI-TOF or ESI-MS to verify molecular weight and purity (>95%) .

- HPLC : Monitor reaction progress and purity via reverse-phase chromatography with UV detection at 220 nm (amide bond absorption) .

Q. What is the role of Boc groups in this compound, and how are they selectively removed?

- Methodological Answer : Boc groups protect primary amines during synthesis to prevent unwanted side reactions. Deprotection involves:

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Beyond NMR and MS, use:

- FT-IR : Identify Boc C=O stretching (~1680–1720 cm⁻¹) and PEG ether C-O-C (~1100 cm⁻¹) bands .

- Titration : Quantify free amines post-Boc removal using fluorescamine assays or pH titration .

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc deprotection efficiency across different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity and proton availability. To optimize:

- Solvent Screening : Compare deprotection rates in TFA/DCM vs. TFA/H2O (e.g., 90% vs. 50% completion in 2 hours) .

- Kinetic Studies : Use in-situ FT-IR or HPLC to track tert-butyl group removal under varying conditions .

- Theoretical Modeling : Apply DFT calculations to predict solvent effects on TFA protonation efficacy .

Q. What experimental parameters influence the reproducibility of this compound in multi-step syntheses?

- Methodological Answer : Key factors include:

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

Q. What strategies mitigate side reactions when using this compound in bioconjugation?

- Methodological Answer : To minimize undesired crosslinking:

- pH Control : Conduct reactions at pH 7.4–8.5 to balance amine reactivity and PEG stability .

- Orthogonal Protection : Introduce temporary protecting groups (e.g., Fmoc) for selective modification of specific amines .

- Click Chemistry : Use azide-alkyne cycloaddition post-Boc removal for precise conjugation, avoiding amine interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.